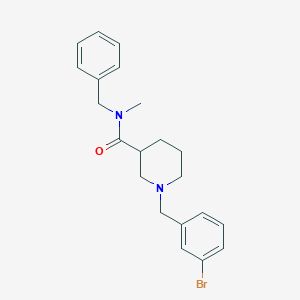
1-(2,4-dichlorobenzyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-1H-indazole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in cannabis, such as THC (tetrahydrocannabinol). AB-FUBINACA is one of the most potent synthetic cannabinoids available and has been associated with several adverse effects, including seizures, psychosis, and death.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indazole is similar to that of natural cannabinoids, such as THC. This compound binds to the CB1 and CB2 receptors in the brain, which leads to the activation of several signaling pathways. These pathways are responsible for the psychoactive effects of 1-(2,4-dichlorobenzyl)-1H-indazole, such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
1-(2,4-dichlorobenzyl)-1H-indazole has been shown to have several biochemical and physiological effects on the human body. This compound has been associated with increased heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters in the brain, leading to altered mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dichlorobenzyl)-1H-indazole in laboratory experiments is its potency. This compound can produce strong and consistent effects, making it useful for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 1-(2,4-dichlorobenzyl)-1H-indazole is its potential for adverse effects, such as seizures and psychosis. Researchers must take appropriate safety measures when handling this compound to minimize the risk of these adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-1H-indazole. One area of interest is the development of new synthetic cannabinoids that are safer and less potent than 1-(2,4-dichlorobenzyl)-1H-indazole. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, as little is currently known about the potential health risks associated with these compounds. Finally, research is needed to understand the mechanisms underlying the adverse effects of synthetic cannabinoids, such as seizures and psychosis, to develop effective treatments and prevention strategies.
Synthesemethoden
The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole involves several steps, starting with the preparation of 2,4-dichlorobenzyl bromide. This intermediate is then reacted with 1H-indazole in the presence of a base to form the final product. The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole is relatively straightforward and can be accomplished using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorobenzyl)-1H-indazole has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to bind strongly to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of natural cannabinoids. Studies have also shown that 1-(2,4-dichlorobenzyl)-1H-indazole has a higher affinity for these receptors than THC, making it more potent.
Eigenschaften
Produktname |
1-(2,4-dichlorobenzyl)-1H-indazole |
|---|---|
Molekularformel |
C14H10Cl2N2 |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17-18/h1-8H,9H2 |
InChI-Schlüssel |
MFDFIORYRFXGIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)





![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



